2-(2-Ethylhexyloxy)-5-methoxystyrene is an organic compound characterized by its distinctive structure, which features a methoxy group and an ethylhexyloxy substituent on a styrene backbone. This compound is notable for its potential applications in materials science, particularly in the development of polymers and resins. Its molecular formula is C${15}$H${22}$O$_{2}$, and it exhibits properties that make it suitable for various
MEH-PPV's primary mechanism of action is related to its semiconducting properties. The conjugated π-electron system allows for charge carriers (electrons or holes) to move along the polymer backbone. This property makes MEH-PPV useful in various applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) [, ].
In OLEDs, MEH-PPV can inject and transport holes, contributing to the electroluminescent process that generates light. In OPVs, MEH-PPV can absorb light and generate excitons (bound electron-hole pairs) that can dissociate to create free charge carriers, contributing to the photovoltaic effect of converting light into electricity [].
The synthesis of 2-(2-Ethylhexyloxy)-5-methoxystyrene can be achieved through several methods:
2-(2-Ethylhexyloxy)-5-methoxystyrene has various applications:
Interaction studies involving 2-(2-Ethylhexyloxy)-5-methoxystyrene often focus on its behavior in polymer matrices or its interactions with biological molecules. For example:
Several compounds share structural similarities with 2-(2-Ethylhexyloxy)-5-methoxystyrene. Here are some comparable compounds:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
5-Methoxystyrene | Methoxy group on a styrene backbone | Common precursor for various derivatives |
2-Ethylhexyl methacrylate | Ethylhexyl group attached to a methacrylate unit | Used extensively in polymer chemistry |
Poly(3-hexylthiophene) | Thiophene-based polymer | Notable for excellent electronic properties |
Poly(9,9-dioctylfluorene) | Fluorene-based polymer | High photoluminescence efficiency |
The uniqueness of 2-(2-Ethylhexyloxy)-5-methoxystyrene lies in its combination of an ethylhexyloxy group and a methoxy substituent, which enhances solubility and processability compared to other similar compounds. This structural feature allows it to perform effectively in diverse applications ranging from electronics to pharmaceuticals .
The synthesis of 2-(2-ethylhexyloxy)-5-methoxystyrene represents a critical step in the production of poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV), one of the most extensively studied conjugated polymers in organic electronics [2] [3]. The monomer synthesis follows a multi-step approach that begins with the preparation of the methoxy-ethylhexyloxy benzene precursor through selective alkylation reactions.
The primary synthetic route involves the initial preparation of 1-((2-ethylhexyl)oxy)-4-methoxybenzene through nucleophilic substitution of para-methoxyphenol with 2-ethylhexyl bromide [18] [24]. This reaction typically employs sodium hydride as a base in dimethylformamide solvent at elevated temperatures of 72°C for 12 hours under nitrogen atmosphere [24]. The reaction proceeds with yields of approximately 85% when carefully controlled reaction conditions are maintained [18].
The subsequent step involves the conversion of the alkylated benzene derivative to the corresponding dihalomethyl precursor through chloromethylation or bromomethylation reactions [3] [18]. This transformation utilizes paraformaldehyde and hydrogen bromide in acetic acid medium, conducted at 80°C for 48 hours to afford 1,4-bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene with yields ranging from 75-85% [3] [18].
Reaction Step | Starting Material | Product | Yield (%) | Reaction Conditions |
---|---|---|---|---|
Alkylation | Para-methoxyphenol | 1-((2-ethylhexyl)oxy)-4-methoxybenzene | 85 | NaH/DMF, 72°C, 12h |
Halomethylation | Alkylated benzene | 1,4-bis(bromomethyl) derivative | 75-85 | HBr/HCHO/AcOH, 80°C, 48h |
Polymerization | Dibromomethyl precursor | MEH-PPV | 75-85 | KOtBu/THF, RT, 24-48h |
Alternative synthetic approaches have been developed utilizing different halogenation strategies and catalyst systems [19] [20]. Iron(III) chloride-catalyzed aryl-alkyl cross-coupling reactions provide access to intermediate compounds that can be subsequently converted through regioselective chloromethylation using trioxane and thionyl chloride or chlorosulfonic acid in sulfuric acid [19] [20]. These methods have demonstrated scalability to pilot-plant production levels exceeding 100 kilograms with purities greater than 98% [19].
The Gilch polymerization mechanism represents the most widely employed method for the synthesis of MEH-PPV from 2-(2-ethylhexyloxy)-5-methoxystyrene precursors [2] [7] [17]. This polymerization proceeds through a radical chain growth mechanism involving the formation of reactive quinodimethane intermediates followed by radical propagation steps [2] [7].
The mechanism initiates with base-induced 1,6-elimination of hydrogen halide from the dihalomethyl precursor 1,4-bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene in the presence of potassium tert-butoxide [2] [17]. This elimination generates the intermediate α-halogen-para-quinodimethane species, which functions as the actual polymerization monomer [2] [7]. The quinodimethane intermediate undergoes spontaneous dimerization to form the radical reaction starting dimer, with radicals stabilized at the halogen-bearing carbon atoms [2] [17].
Subsequent polymer growth occurs through addition of quinodimethane molecules at both chain ends, leading to the formation of prepolymer chains [2] [7]. The final step involves another base-induced hydrogen halide elimination that converts the prepolymer to the fully conjugated MEH-PPV structure [2] [17]. This mechanism has been confirmed through spectroscopic studies using ultraviolet-visible, nuclear magnetic resonance, and electron paramagnetic resonance techniques, along with radical trapping experiments [2] [17].
The polymerization conditions significantly influence the molecular weight and structural quality of the resulting polymer [4] [6]. Low-temperature conditions between -80°C and -50°C typically yield high-quality polymers with molecular weights exceeding 1,000,000 g/mol and reduced constitutional defect content [17] [2]. The use of non-stabilized tetrahydrofuran as solvent is critical, as common stabilizers like butylated hydroxytoluene act as radical scavengers that interfere with the radical polymerization process [2] [17].
Optimization of solid-liquid phase reactions in MEH-PPV synthesis focuses on controlling interfacial polymerization processes and reaction kinetics to achieve desired molecular weights and yields [11] [12]. Solid-liquid interfacial polymerization processes enable the formation of hybrid skin layers and thin films through controlled manipulation of process parameters including monomer concentration, reaction time, and substrate characteristics [12].
Temperature optimization studies have demonstrated that reaction temperature plays a crucial role in controlling polymerization rate and polymer properties [30] [32]. Higher temperatures accelerate the polymerization reaction due to increased kinetic energy, resulting in shorter reaction times and higher yields [30]. However, excessive temperatures can lead to undesired side reactions or thermal degradation of the polymer structure [30]. Conversely, lower temperatures provide better control over molecular weight and structural characteristics [30].
Solvent selection significantly impacts the molecular weight distribution and polymerization efficiency [4] [6] [29] [32]. Systematic studies comparing different solvents including toluene, chlorobenzene, and n-pentane have revealed optimal conditions for specific molecular weight targets [4] [6]. For low molecular weight MEH-PPV production (32 kg/mol), n-pentane at 25°C provides 97% yield, while high molecular weight polymers (397 kg/mol) are best achieved using toluene at 55°C with 65% yield [4] [6].
Solvent System | Temperature (°C) | Molecular Weight (kg/mol) | Yield (%) | Reaction Time |
---|---|---|---|---|
n-Pentane | 25 | 32 | 97 | 24h |
Toluene | 55 | 397 | 65 | 48h |
Chlorobenzene | 40 | 150-200 | 80-85 | 36h |
THF | -80 to RT | 200-500 | 75-85 | 48-72h |
Flow synthesis methodologies have emerged as effective approaches for reaction optimization, enabling accurate investigation of the relationship between reaction conditions and molecular weight [29] [32]. The high reproducibility of flow synthesis systems allows for systematic screening of catalyst and solvent combinations [29] [32]. Studies utilizing customized flow reactors with various palladium catalysts have demonstrated molecular weight ranges from 10.9 to 58.7 kDa depending on catalyst and solvent selection [29] [32].
Purification of MEH-PPV involves multiple sequential steps designed to remove residual monomers, oligomers, and inorganic byproducts while maximizing polymer yield and quality [21] [22] [23]. The standard purification protocol begins with precipitation of the polymer solution in a five-fold excess of methanol, followed by filtration and redissolution in chloroform to remove potassium bromide, tert-butanol, and low molecular weight oligomers [2] [17].
Continuous polymer precipitation systems have been developed as alternatives to traditional batch precipitation methods, offering improved efficiency and reduced solvent waste [21] [22]. These continuous processes eliminate several processing steps and significantly decrease processing time compared to conventional batch methods [21] [22]. The continuous static mixing approach allows for optimized antisolvent-to-polymer solution ratios and controlled flow rates to maximize purification efficiency [22].
Solvent extraction techniques utilizing elevated temperature and pressure conditions provide enhanced purification for conjugated polymers [23]. The method involves dissolving the conjugated polymer in an appropriate fluid, adding purification agents, and performing controlled evaporation to produce solid samples [23]. Subsequent grinding and solvent extraction at elevated conditions yield purified conjugated polymer products with reduced metallic impurities [23].
Purification Method | Solvent System | Temperature (°C) | Yield Recovery (%) | Purity Level |
---|---|---|---|---|
Precipitation | Methanol/Chloroform | Room temperature | 85-90 | Standard |
Continuous precipitation | Ethanol/Water (7:3) | Room temperature | 90-95 | Enhanced |
Solvent extraction | Variable organic solvents | 40-60 | 80-85 | High purity |
Vapor deposition purification | Methanol rinse | 30 | 95+ | Ultra-high |
Advanced purification protocols incorporate multiple washing cycles with different solvent systems to achieve optimal purity levels [26]. Polymer films can be rinsed with methanol for 30 minutes to remove residual oxidants and monomers, with rinsing times increasing proportionally to film thickness [26]. Films thicker than 500 nanometers may require extended washing periods to prevent delamination from substrates [26].
Yield optimization strategies focus on controlling reaction stoichiometry, temperature profiles, and post-processing conditions [27] [28]. Machine learning approaches have been applied to optimize polymerization processes, requiring only five calculation cycles to achieve ideal monomer proportions and maximize yields [28]. These data-driven optimization methods enable rapid identification of optimal reaction conditions without extensive experimental screening [28].
Nuclear Magnetic Resonance spectroscopy represents a fundamental analytical technique for elucidating the molecular structure of 2-(2-Ethylhexyloxy)-5-methoxystyrene. The compound, with molecular formula C₁₇H₂₆O₂ and molecular weight 262.39 g/mol, exhibits characteristic resonance patterns that provide detailed structural information [2] [3].
Proton Nuclear Magnetic Resonance Analysis
In ¹H Nuclear Magnetic Resonance spectroscopy, 2-(2-Ethylhexyloxy)-5-methoxystyrene demonstrates distinct chemical shift patterns attributable to its structural components. The aromatic protons of the substituted benzene ring appear in the downfield region, typically between 6.8-7.2 parts per million (ppm), reflecting the electron-withdrawing effects of the methoxy and ethylhexyloxy substituents [4] [5]. The vinyl protons of the styrene moiety exhibit characteristic resonances around 5.0-6.8 ppm, with the terminal vinyl protons showing expected multiplicities based on vicinal coupling constants.
The methoxy group displays a sharp singlet around 3.7-3.9 ppm, representing the three equivalent protons bonded to oxygen [4]. The 2-ethylhexyloxy side chain produces a complex multipicity pattern in the aliphatic region (0.8-4.0 ppm), with the methylene protons adjacent to oxygen appearing as a triplet around 3.8-4.0 ppm. The branched alkyl chain contributes to overlapping multiplets in the 0.8-2.0 ppm region, with terminal methyl groups appearing as characteristic triplets around 0.9 ppm [2] [4].
Carbon-13 Nuclear Magnetic Resonance Characteristics
¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information through carbon backbone analysis. The aromatic carbons typically resonate between 110-160 ppm, with the carbon bearing the methoxy group showing enhanced shielding relative to other aromatic positions [6] [7]. The vinyl carbons of the styrene unit appear in the 110-140 ppm range, with distinct chemical shifts differentiating the terminal and internal vinyl positions.
The methoxy carbon produces a characteristic signal around 55-56 ppm, while the ethylhexyloxy chain carbons appear throughout the aliphatic region (10-80 ppm) [2]. The branched nature of the 2-ethylhexyl group creates distinctive patterns in the ¹³C spectrum, particularly for the quaternary carbon at the branching point.
Two-Dimensional Nuclear Magnetic Resonance Applications
Advanced two-dimensional Nuclear Magnetic Resonance techniques, including Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Heteronuclear Multiple Quantum Coherence (HMQC), provide enhanced structural elucidation capabilities [5]. These methods enable definitive assignment of complex multipicity patterns arising from the 2-ethylhexyloxy chain and establish connectivity relationships throughout the molecular framework.
Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity | Assignment |
---|---|---|---|
Aromatic protons | 6.8-7.2 | Doublet/Singlet | Benzene ring |
Vinyl protons | 5.0-6.8 | Doublet of doublets | Styrene unit |
Methoxy protons | 3.7-3.9 | Singlet | OCH₃ group |
Ethylhexyloxy CH₂ | 3.8-4.0 | Triplet | OCH₂ adjacent to oxygen |
Aliphatic protons | 0.8-2.0 | Complex multiplets | Alkyl chain |
Terminal methyl | 0.9 | Triplet | CH₃ groups |
Fourier-Transform Infrared Spectroscopy provides comprehensive vibrational analysis of 2-(2-Ethylhexyloxy)-5-methoxystyrene, revealing characteristic absorption bands that confirm structural features and molecular interactions [8] [9]. The technique enables identification of functional groups through their distinctive vibrational frequencies.
Aromatic and Vinyl Stretching Vibrations
The aromatic carbon-hydrogen stretching vibrations appear as weak to medium intensity bands between 3000-3100 cm⁻¹, characteristic of substituted benzene rings [8]. These absorptions are typically observed at higher frequencies than aliphatic carbon-hydrogen stretches due to the sp² hybridization of aromatic carbons. The vinyl carbon-hydrogen stretching modes of the styrene moiety contribute additional bands in this region, often overlapping with aromatic signals but distinguishable through careful spectral analysis.
Aromatic carbon-carbon stretching vibrations manifest as strong bands between 1450-1600 cm⁻¹, with multiple peaks reflecting the substitution pattern of the benzene ring [9]. The characteristic aromatic skeletal vibrations provide fingerprint information specific to the substitution pattern, enabling differentiation from other aromatic compounds.
Ether Linkage Characterization
The carbon-oxygen stretching vibrations of both ether linkages appear as strong, broad absorptions in the 1000-1300 cm⁻¹ region [8] [9]. The methoxy carbon-oxygen stretch typically appears around 1250-1280 cm⁻¹, while the ethylhexyloxy carbon-oxygen stretch manifests at slightly lower frequencies (1180-1220 cm⁻¹) due to the increased alkyl substitution.
The asymmetric and symmetric carbon-oxygen-carbon stretching modes provide additional structural confirmation, appearing as medium to strong intensity bands that can be differentiated through spectral deconvolution techniques [9].
Aliphatic Vibrations
The extensive 2-ethylhexyl chain contributes characteristic aliphatic carbon-hydrogen stretching absorptions between 2800-3000 cm⁻¹ [8]. These include asymmetric and symmetric methyl stretches around 2950-2970 cm⁻¹ and 2860-2880 cm⁻¹, respectively, along with methylene stretching modes at 2920-2940 cm⁻¹.
Aliphatic bending vibrations appear in the 1350-1480 cm⁻¹ region, with characteristic methyl deformation around 1450-1470 cm⁻¹ and methylene scissors vibrations at 1460-1480 cm⁻¹ [9]. The branched nature of the ethylhexyl group creates distinctive spectral patterns that differentiate it from linear alkyl chains.
Functional Group | Frequency Range (cm⁻¹) | Intensity | Vibrational Mode |
---|---|---|---|
Aromatic C-H | 3000-3100 | Weak-Medium | Stretching |
Aliphatic C-H | 2800-3000 | Strong | Stretching |
Aromatic C=C | 1450-1600 | Strong | Skeletal vibrations |
C-O (ether) | 1000-1300 | Strong | Stretching |
CH₃ deformation | 1450-1470 | Medium | Bending |
CH₂ scissors | 1460-1480 | Medium | Bending |
X-ray Diffraction analysis provides crucial information regarding the crystalline structure and molecular packing arrangements of 2-(2-Ethylhexyloxy)-5-methoxystyrene [10] [11]. The technique reveals lattice parameters, space group symmetry, and intermolecular interactions that influence material properties.
Crystal System and Space Group Determination
Crystallographic analysis of 2-(2-Ethylhexyloxy)-5-methoxystyrene typically reveals a monoclinic crystal system, consistent with other substituted styrene derivatives [11]. The space group determination provides essential information about molecular symmetry and packing efficiency within the crystal lattice. Unit cell parameters, including lattice constants a, b, c, and the monoclinic angle β, define the three-dimensional crystalline framework.
For similar compounds, monoclinic systems with space group P21/c have been reported, suggesting likely crystallographic behavior for 2-(2-Ethylhexyloxy)-5-methoxystyrene [11]. The unit cell volume calculations enable determination of crystal density and molecular packing efficiency, critical parameters for understanding solid-state properties.
Molecular Conformation Analysis
X-ray crystallographic data reveals the preferred molecular conformation of 2-(2-Ethylhexyloxy)-5-methoxystyrene in the solid state. The orientation of the ethylhexyloxy side chain relative to the aromatic ring provides insight into conformational preferences and potential energy barriers to rotation.
The styrene vinyl group orientation, whether coplanar or twisted relative to the benzene ring, influences electronic conjugation and optical properties [10]. Crystallographic analysis enables precise determination of dihedral angles between aromatic and vinyl planes, providing fundamental information for theoretical calculations and property predictions.
Intermolecular Interactions
Detailed analysis of crystal packing arrangements reveals intermolecular interactions that stabilize the crystal structure [11]. These may include van der Waals forces between alkyl chains, π-π stacking interactions between aromatic rings, and dipole-dipole interactions involving the methoxy group.
The identification of short intermolecular contacts and hydrogen bonding patterns provides understanding of crystal stability and potential polymorphic behavior. Such information proves essential for processing and storage considerations in practical applications.
Crystallographic Parameter | Typical Values | Significance |
---|---|---|
Crystal system | Monoclinic | Symmetry classification |
Space group | P21/c | Molecular packing arrangement |
Unit cell volume | 1500-1700 Ų | Packing density |
Z value | 4 | Molecules per unit cell |
Density | 1.1-1.3 g/cm³ | Crystal density |
Gel Permeation Chromatography serves as the primary technique for molecular weight characterization of polymeric forms of 2-(2-Ethylhexyloxy)-5-methoxystyrene, particularly when incorporated into poly(2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene) (MEH-PPV) systems [12] [13] [14]. This technique provides essential information about molecular weight distributions and polymer chain characteristics.
Molecular Weight Distribution Analysis
Gel Permeation Chromatography enables determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) for polymeric materials containing 2-(2-Ethylhexyloxy)-5-methoxystyrene units [13] [14]. The technique separates polymer chains based on their hydrodynamic volume, with larger molecules eluting earlier than smaller ones due to exclusion from gel pores.
For MEH-PPV polymers containing this monomer unit, typical molecular weights range from 40,000-250,000 g/mol, with polydispersity indices between 3-6, reflecting the synthetic conditions and polymerization control [15] [16]. These values significantly influence material properties including solubility, processability, and electronic characteristics.
Calibration and Standardization